![molecular formula C40H31ClN4O5 B13134006 5'-(((2-((Bis(pyridin-2-ylmethyl)amino)methyl)phenyl)amino)methyl)-2'-chloro-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13134006.png)
5'-(((2-((Bis(pyridin-2-ylmethyl)amino)methyl)phenyl)amino)methyl)-2'-chloro-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-(((2-((Bis(pyridin-2-ylmethyl)amino)methyl)phenyl)amino)methyl)-2’-chloro-3’,6’-dihydroxy-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its spiro structure, which involves a fused ring system that contributes to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(((2-((Bis(pyridin-2-ylmethyl)amino)methyl)phenyl)amino)methyl)-2’-chloro-3’,6’-dihydroxy-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 2-chloro-3’,6’-dihydroxy-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one with bis(pyridin-2-ylmethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
5’-(((2-((Bis(pyridin-2-ylmethyl)amino)methyl)phenyl)amino)methyl)-2’-chloro-3’,6’-dihydroxy-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
5’-(((2-((Bis(pyridin-2-ylmethyl)amino)methyl)phenyl)amino)methyl)-2’-chloro-3’,6’-dihydroxy-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5’-(((2-((Bis(pyridin-2-ylmethyl)amino)methyl)phenyl)amino)methyl)-2’-chloro-3’,6’-dihydroxy-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one involves its ability to interact with specific molecular targets. The compound’s spiro structure and functional groups enable it to bind to metal ions and other molecules, leading to changes in its fluorescence properties. This interaction is often mediated through coordination bonds and hydrogen bonding, affecting the compound’s electronic structure and resulting in detectable signals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(pyridin-2-ylmethyl)amine: A related compound with similar coordination properties but lacking the spiro structure.
2-chloro-3’,6’-dihydroxy-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one: Shares the spiro structure but differs in its functional groups.
Uniqueness
5’-(((2-((Bis(pyridin-2-ylmethyl)amino)methyl)phenyl)amino)methyl)-2’-chloro-3’,6’-dihydroxy-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one is unique due to its combination of a spiro structure with bis(pyridin-2-ylmethyl)amine and chloro functional groups. This unique combination enhances its stability, reactivity, and fluorescence properties, making it valuable for various scientific applications .
Eigenschaften
Molekularformel |
C40H31ClN4O5 |
|---|---|
Molekulargewicht |
683.1 g/mol |
IUPAC-Name |
5'-[[2-[[bis(pyridin-2-ylmethyl)amino]methyl]anilino]methyl]-2'-chloro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C40H31ClN4O5/c41-33-19-32-37(20-36(33)47)49-38-29(35(46)16-15-31(38)40(32)30-13-3-2-12-28(30)39(48)50-40)21-44-34-14-4-1-9-25(34)22-45(23-26-10-5-7-17-42-26)24-27-11-6-8-18-43-27/h1-20,44,46-47H,21-24H2 |
InChI-Schlüssel |
ZQOFZOMGBRVFMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CN(CC2=CC=CC=N2)CC3=CC=CC=N3)NCC4=C(C=CC5=C4OC6=CC(=C(C=C6C57C8=CC=CC=C8C(=O)O7)Cl)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


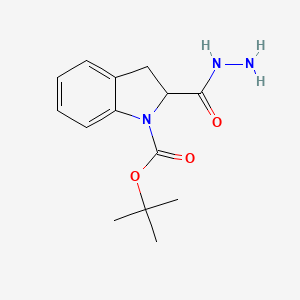
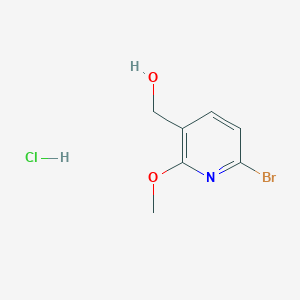
![(R)-1-[2-(Diphenylphosphino)phenyl]ethanaminium tetrafluoroborate](/img/structure/B13133934.png)

![6-Methyl-2-(methylthio)thiazolo[4,5-b]pyridine](/img/structure/B13133940.png)
![4-Chloro-6-ethynylthieno[2,3-d]pyrimidine](/img/structure/B13133941.png)
![5-[4-[4-(3,5-Dicarboxyphenyl)-3,5-dimethylphenyl]-2,6-dimethylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13133947.png)
![5-Nitro-1,3-dihydrobenzo[c]thiophene2,2-dioxide](/img/structure/B13133966.png)

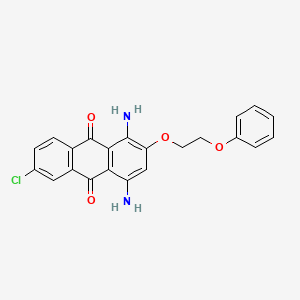

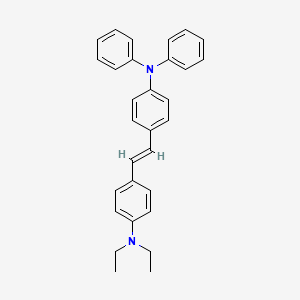
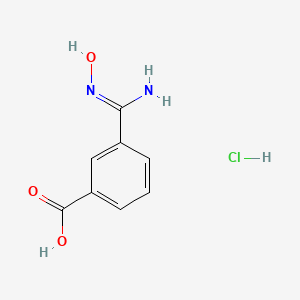
![3-Hydroxy-2,3-dimethylbutan-2-yl 2-(2-((butylamino)methyl)-5-fluorophenyl)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13133993.png)
